N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
Description
N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a synthetic small molecule characterized by a complex heterocyclic scaffold. Its structure integrates an isoxazole core substituted with a methyl group at position 5 and a phenyl ring at position 2. The carboxamide moiety is further functionalized with a 4-chlorobenzyl group and a tertiary amine-linked pyridinyl chain containing trifluoromethyl and chlorine substituents . However, its exact therapeutic or pesticidal target remains unspecified in publicly available literature.
Key structural features influencing its physicochemical properties include:
- Hydrophobic substituents: The trifluoromethyl group and chlorinated aromatic rings enhance lipophilicity, which may improve membrane permeability.
- Chirality: The presence of multiple stereocenters (e.g., pyridinyl-amino-ethyl linkage) implies enantiomer-specific bioactivity, a critical consideration in drug design .
- Molecular weight: Estimated at ~550–600 g/mol, it falls within the range of typical pharmaceuticals but may face challenges in bioavailability.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21Cl2F3N4O2/c1-16-22(23(34-37-16)18-5-3-2-4-6-18)25(36)35(15-17-7-9-20(27)10-8-17)12-11-32-24-21(28)13-19(14-33-24)26(29,30)31/h2-10,13-14H,11-12,15H2,1H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKDPZIVLJCCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N(CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21Cl2F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
- Molecular Formula : C15H14Cl2F3N3
- Molar Mass : 364.19 g/mol
- CAS Number : 338406-37-4
- Melting Point : 41-43 °C
- Hazard Classification : Irritant
Research indicates that this compound exhibits a multifaceted mechanism of action primarily through its interaction with various biological targets. The compound has shown promise in the following areas:
-
Antibacterial Activity :
- It demonstrates broad-spectrum antibacterial effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent activity against Staphylococcus aureus and Enterococcus species, with reported MICs ranging from 15.625 to 125 μM for different strains .
- Anticancer Potential :
- Antifungal Properties :
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that the compound could inhibit biofilm formation significantly, with a Minimum Biofilm Inhibitory Concentration (MBIC) of 62.216 μg/mL, outperforming traditional antibiotics like ciprofloxacin in some assays .
Case Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. Notably, it showed selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted anticancer agent .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Notes |
|---|---|---|---|
| Antibacterial | S. aureus | 15.625 - 125 μM | Effective against biofilm formation |
| Anticancer | Various Cancer Lines | IC50 < 10 μM | Induces apoptosis |
| Antifungal | Candida spp. | MIC 31.2 - 62.5 μg/mL | Comparable to fluconazole |
Table 2: Comparative Efficacy Against MRSA
| Compound | MBIC (μg/mL) | Comparison with Ciprofloxacin |
|---|---|---|
| N-(4-chlorobenzyl)... | 62.216 | Better in some assays |
| Ciprofloxacin | 0.381 | Standard reference |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups or scaffold motifs. Below is a comparative analysis with emphasis on bioactivity, environmental persistence, and synthetic complexity.
Table 1: Structural and Functional Comparison
Key Findings
Bioactivity and Target Specificity: The target compound shares structural similarities with fluazuron, a veterinary acaricide. Both feature trifluoromethylpyridinyl groups, which are known to enhance binding to arthropod-specific targets (e.g., ecdysone receptors) . However, the isoxazole core in the target compound may confer divergent selectivity compared to fluazuron’s benzamide scaffold. Unlike diflubenzuron, which lacks a pyridinyl chain, the target compound’s tertiary amine linkage could enable interactions with neuronal or enzymatic targets (e.g., kinases), as seen in pharmaceuticals like imatinib .
Studies on pharmaceuticals with similar substituents (e.g., fluoxetine) demonstrate that chirality influences degradation rates and toxicity .
Synthetic Complexity: The compound’s multi-step synthesis likely involves palladium-catalyzed cross-coupling (for pyridinyl-amino-ethyl linkage) and carboxamide formation. This complexity contrasts with simpler analogs like prosulfuron, which utilizes a triazine core for herbicidal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
